2-(Methylthio)pyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-9-6)5(7)10/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTZJZJBVTJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296549 | |
| Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-82-2 | |
| Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473693-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of 2 Methylthio Pyrimidine 5 Carboxamide
Foundational Synthetic Routes to the Pyrimidine-5-carboxamide Core
The synthesis of 2-(Methylthio)pyrimidine-5-carboxamide relies on established principles of heterocyclic chemistry, involving the systematic construction of the pyrimidine (B1678525) ring, introduction of the essential methylthio substituent, and formation of the carboxamide functionality.
Pyrimidine Ring Construction and Cyclization Processes
The construction of the pyrimidine ring is a cornerstone of the synthesis. A prevalent method involves the cyclocondensation of a three-carbon component with an amidine-containing species. One-pot, three-component reactions have emerged as an efficient strategy for assembling the pyrimidine-5-carboxamide core. For instance, the reaction of a substituted benzaldehyde, a compound containing an active methylene (B1212753) group like malononitrile (B47326) or cyanoacetamide, and urea (B33335) or thiourea (B124793) in the presence of a catalyst such as ammonium (B1175870) chloride can yield the corresponding pyrimidine-5-carbonitrile or pyrimidine-5-carboxamide. ias.ac.innih.gov This approach offers a direct route to the desired heterocyclic system.
Another fundamental approach is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. slideshare.net This method provides a versatile entry to variously substituted pyrimidines. While not directly yielding the 5-carboxamide, the initial product can be further functionalized to introduce the desired group.
Furthermore, pyrimidine derivatives can be synthesized from acyclic precursors through reactions involving β-dicarbonyl compounds. For example, the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea in the presence of hydrochloric acid is a known method for preparing 2-mercaptopyrimidine (B73435), a key precursor for introducing the methylthio group. orgsyn.org
Incorporation of the Methylthio Moiety
The introduction of the 2-methylthio group is a critical step in the synthesis of the title compound. A common strategy involves the S-methylation of a corresponding 2-thioxopyrimidine or 2-mercaptopyrimidine precursor. These precursors can be readily synthesized through the cyclization reactions mentioned previously, using thiourea as the nitrogen-containing component. The subsequent methylation is typically achieved using a methylating agent such as methyl iodide in the presence of a base.
Alternatively, the synthesis can start from a pre-functionalized building block. For instance, S-methylisothiourea can be used as the amidine component in the cyclization reaction, directly incorporating the methylthio group into the pyrimidine ring during its formation. nih.gov This approach streamlines the synthetic sequence by avoiding a separate methylation step.
Formation of the Carboxamide Functional Group via Amide Coupling
The final step in the synthesis of the core structure is the formation of the carboxamide group at the C-5 position. This is typically achieved through standard amide coupling reactions starting from the corresponding pyrimidine-5-carboxylic acid or its ester derivative.
If the synthesis yields a pyrimidine-5-carboxylic acid, it can be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with ammonia (B1221849) or an ammonia source to form the primary carboxamide. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride using reagents such as thionyl chloride or oxalyl chloride, which then readily reacts with ammonia. researchgate.netmdpi.com
In cases where the synthetic route produces a pyrimidine-5-carboxylic acid ester, such as ethyl 2-(methylthio)pyrimidine-5-carboxylate, the carboxamide can be formed by direct amidation with ammonia. allfordrugs.com This reaction often requires heating to proceed at a reasonable rate. sphinxsai.com
A notable one-pot synthesis of pyrimidine-5-carboxamides has been reported, where substituted benzaldehyde, cyanoacetamide, and thiourea react in the presence of ammonium chloride, directly affording the 2-thioxo-pyrimidine-5-carboxamide, which can then be methylated at the sulfur atom. ias.ac.innih.gov
Targeted Derivatization and Analogue Synthesis of this compound
The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues through targeted derivatization at various positions of the pyrimidine ring and chemical transformations of the existing functional groups.
Structural Modifications at the Pyrimidine Ring Positions (e.g., C-4, C-5)
The C-4 and C-5 positions of the pyrimidine ring are common sites for structural modifications to explore structure-activity relationships.
Modifications at the C-4 Position:
A key strategy for introducing diversity at the C-4 position involves the use of a 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate. The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, allowing for the introduction of a variety of substituents. For example, reaction with amines can lead to the formation of 4-amino or 4-substituted-amino derivatives. A series of novel N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides have been synthesized through multi-step reactions starting from such chlorinated precursors. researchgate.net
The synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines has been achieved through Sonogashira coupling reactions, demonstrating the feasibility of introducing carbon-based substituents at these positions. tandfonline.com
Modifications at the C-5 Position:
While the primary focus of this article is on the 5-carboxamide, it is noteworthy that modifications at this position can also be achieved. For instance, the carboxamide itself can be further derivatized. Additionally, alternative synthetic strategies can be employed to introduce different functional groups at the C-5 position during the ring formation step.
The following table summarizes some examples of derivatization at the C-4 position of the this compound core:
| Starting Material | Reagent/Conditions | Product | Reference |
| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate | Amines | 4-Amino-2-(methylthio)pyrimidine-5-carboxylate derivatives | researchgate.net |
| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Amines, Terminal Alkynes, Pd-Cu catalysts | 4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives | tandfonline.com |
Chemical Transformations of the Methylthio Group
The methylthio group at the C-2 position is not merely a static substituent but can be chemically transformed to introduce further structural diversity and modulate the electronic properties of the pyrimidine ring.
A primary transformation of the methylthio group is its oxidation to the corresponding methylsulfinyl or, more commonly, methylsulfonyl group. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The resulting 2-(methylsulfonyl)pyrimidine (B77071) is a highly activated species, with the methylsulfonyl group being an excellent leaving group for nucleophilic aromatic substitution reactions. nih.govnih.gov
This increased reactivity allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles, including amines, alkoxides, and thiols, providing access to a diverse array of 2-substituted pyrimidine derivatives that are not easily accessible through other routes. This strategy significantly expands the synthetic utility of the this compound scaffold. For instance, studies have shown that 2-sulfonylpyrimidines react readily with cysteine residues in proteins, highlighting their potential as covalent modifiers. nih.gov In contrast, the corresponding 2-methylthio pyrimidines are significantly less reactive towards nucleophiles under similar conditions. nih.gov
The following table outlines the key chemical transformation of the methylthio group and its subsequent reaction:
| Starting Material | Reagent/Conditions | Intermediate | Subsequent Reaction | Product | Reference |
| 2-(Methylthio)pyrimidine (B2922345) derivative | m-CPBA or H₂O₂ | 2-(Methylsulfonyl)pyrimidine derivative | Nucleophilic Aromatic Substitution (e.g., with amines, thiols) | 2-Substituted pyrimidine derivative | nih.govnih.gov |
Oxidation Reactions to Sulfoxides and Sulfones
The methylthio group at the C2 position of the pyrimidine ring is a key site for synthetic modification. Oxidation of this sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
A variety of oxidizing agents have been employed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org A green and highly selective method utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, offering excellent yields (90-99%) and simple product isolation. nih.gov Other methods involve the use of ceric ammonium nitrate (B79036) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant. organic-chemistry.org For the further oxidation to sulfones, stronger oxidizing conditions are typically required. Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org
In a study on thymidine (B127349) analogues, 5-[(methylthio)methyl]-2'-deoxyuridine was oxidized to the corresponding sulfoxide and sulfone. nih.gov While specific reagents for the oxidation of this compound itself are not detailed, these general methods for sulfide oxidation are applicable. The resulting 2-(methylsulfinyl)pyrimidine-5-carboxamide and 2-(methylsulfonyl)pyrimidine-5-carboxamide are valuable intermediates for further diversification. The sulfone, 2-(methylsulfonyl)pyrimidine-5-carboxylic acid, is also a known compound. ambeed.com
| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|
| Generic Sulfide | H₂O₂/glacial acetic acid | Sulfoxide | "Green" and highly selective method with excellent yields. | nih.gov |
| Generic Sulfide | Ceric ammonium nitrate/silica gel, NaBrO₃ | Sulfoxide | Heterogeneous reagent simplifies work-up. | organic-chemistry.org |
| Generic Sulfide | H₂O₂, Niobium carbide (catalyst) | Sulfone | Effective catalytic system for oxidation to sulfones. | organic-chemistry.org |
| 5-[(methylthio)methyl]-2'-deoxyuridine | Not specified | Sulfoxide and Sulfone | Demonstrates oxidation on a related heterocyclic system. | nih.gov |
Nucleophilic Displacement Strategies
The methylthio group and its oxidized forms (sulfoxide and sulfone) can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents at the C2 position. nih.gov While direct displacement of the methylthio group can be challenging, conversion to the more labile methylsulfinyl or methylsulfonyl groups enhances reactivity.
In a related system, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group was found to be displaceable by cyanide ions under certain conditions, leading to the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This indicates the potential for the methylthio group itself to be a leaving group. The lability of the methylthio group was further demonstrated by its displacement with an excess of sodium methoxide (B1231860) to yield methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org
Nucleophilic substitution reactions on the pyrimidine ring are a common strategy for introducing diversity. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the expected substitution products at the C4 position. rsc.org These examples highlight the feasibility of using nucleophilic displacement to functionalize the pyrimidine core of this compound derivatives.
Diversification of the Carboxamide Nitrogen Substituents
The carboxamide group at the C5 position is a key handle for introducing a vast array of substituents, significantly impacting the molecule's properties. Standard amide bond-forming reactions are commonly employed for this purpose.
For example, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized starting from 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. tandfonline.comtandfonline.com This involved the initial formation of an amide bond with (2-aminophenyl)ethan-1-one, followed by further functionalization. tandfonline.comtandfonline.com In another study, a library of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives was synthesized and evaluated for their biological activity. nih.gov
Multi-step syntheses often involve the initial synthesis of the pyrimidine-5-carboxylic acid, which is then activated and coupled with a desired amine. mdpi.com This approach allows for the late-stage introduction of diverse functionalities on the carboxamide nitrogen. For instance, pyrimidine-5-carboxamide derivatives have been prepared as potential NNMT inhibitors for treating diabetes, highlighting the therapeutic importance of this class of compounds. nih.gov
Cross-Coupling Methodologies for Aromatic Substitution
Modern cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the functionalization of heterocyclic cores, including pyrimidines. tuwien.at These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often unreactive towards traditional nucleophilic substitution.
While specific examples of cross-coupling reactions directly on this compound are not abundant in the provided search results, the general applicability of these methods to pyrimidine systems is well-documented. For example, Suzuki cross-coupling reactions have been used to synthesize 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs using a Pd(PPh₃)₄ catalyst. nih.gov This demonstrates the potential for introducing aryl groups onto the pyrimidine ring.
In the context of pyrido[2,3-d]pyrimidin-7(8H)-ones, a variety of cross-coupling reactions, including Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, have been successfully employed to introduce N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C4 position. nih.gov These methodologies could potentially be adapted for the functionalization of the C4 and C6 positions of the this compound scaffold, provided a suitable leaving group (e.g., a halogen) is present at these positions. The synthesis of pyrazolo[3,4-d]pyrimidines has also utilized palladium-catalyzed cross-coupling reactions. acs.orgacs.org
Advanced Synthetic Techniques and Process Optimization
The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for their practical application. This includes the use of catalytic methods and the design of multi-step pathways that allow for the construction of complex molecular architectures.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. dntb.gov.ua A variety of catalytic systems have been developed for the synthesis of the pyrimidine core. mdpi.com
One notable example is the palladium-catalyzed four-component reaction for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). mdpi.com In this process, DMF serves as a dual synthon, providing both a one-carbon atom and the amide functionality. mdpi.com Another approach involves the use of ammonium chloride as an inexpensive and readily available catalyst for the one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide under solvent-free conditions. ias.ac.in This method is described as simple, quick, and eco-friendly. ias.ac.in
Furthermore, various catalysts, including organocatalysts like L-proline and heterogeneous catalysts such as magnetic nano Fe₃O₄ particles, have been employed in multi-component reactions to construct the pyrimidine ring. nih.govgrowingscience.com These methods often proceed through a Biginelli-type reaction or related condensations. ias.ac.in For instance, the synthesis of pyrimidine-5-carboxamides has been achieved using a mixture of substituted acetoacetanilide, an aldehyde, and urea or thiourea with UO₂(NO₃)₂·6H₂O as a catalyst. growingscience.com
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Four-component reaction | Amidines, styrene, DMF | DMF acts as a dual synthon. | mdpi.com |
| Ammonium chloride | One-pot condensation | Substituted benzaldehyde, cyanoacetamide, urea/thiourea | Solvent-free, inexpensive, and eco-friendly. | ias.ac.in |
| UO₂(NO₃)₂·6H₂O | Biginelli-type reaction | Acetoacetanilide, aldehyde, urea/thiourea | Efficient under conventional and microwave irradiation. | growingscience.com |
| Magnetic nano Fe₃O₄ | One-pot, three-component reaction | Aldehyde, malononitrile, benzamidine (B55565) hydrochloride | Solvent-free conditions with good yields. | growingscience.com |
Multi-Step Synthesis Pathways
The synthesis of complex derivatives of this compound often requires multi-step sequences. These pathways typically involve the initial construction of a substituted pyrimidine ring followed by functional group interconversions and derivatizations.
A general route to 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org The resulting ester can then be converted to the desired carboxamide. Another common strategy begins with the synthesis of a pyrimidine-5-carbonitrile derivative, which can be subsequently hydrolyzed to the carboxamide. ias.ac.innih.gov
In a multi-step synthesis of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates, the key starting material, 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, was first synthesized and then coupled with an amine in a subsequent step. tandfonline.com A four-step synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starting from diethyl malonate involves nitration, cyclization with thiourea, methylation, and chlorination. google.com This highlights how a core pyrimidine structure can be built and then further functionalized.
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the initial construction of the fused heterocyclic system, followed by substitutions at various positions. For example, a multi-step sequence was used to prepare diaryl-substituted pyrazolo[3,4-d]pyrimidines, where nucleophilic substitution and cross-coupling reactions were employed to introduce diversity. acs.orgacs.org These examples underscore the power of multi-step synthesis in accessing a wide range of complex pyrimidine derivatives.
Chemical Reactivity and Transformation Studies of 2 Methylthio Pyrimidine 5 Carboxamide
Reactivity Profiles of the Methylthio Group
The 2-methylthio group (-SCH₃) is a significant functional handle that can undergo several key transformations, primarily oxidation and nucleophilic displacement.
Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and subsequently the sulfone (-SO₂CH₃). Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org The resulting methylsulfonyl group is a much stronger electron-withdrawing group and an excellent leaving group, significantly activating the C2 position for nucleophilic attack. rsc.orgacs.orgnih.gov
Nucleophilic Displacement: While the methylthio group is a relatively poor leaving group compared to halogens or sulfonyl groups, it can be displaced by potent nucleophiles. acs.orgnih.gov Studies on related structures, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that under certain conditions, the 2-methylthio group can be displaced by nucleophiles like cyanide or an excess of sodium methoxide (B1231860). rsc.orgrsc.org The reactivity of the leaving group at the C2 position generally follows the trend: -SO₂CH₃ > -Cl > -SCH₃.
| Leaving Group at C2 | Relative Reactivity toward Nucleophiles | Typical Reagents for Displacement | Reference |
|---|---|---|---|
| -SO₂CH₃ (Methylsulfonyl) | High | Amines, Thiols (e.g., GSH), Alkoxides | rsc.orgacs.orgnih.gov |
| -Cl (Chloro) | Moderate | Amines, Alkoxides, Thiophenoxides | rsc.orgrsc.org |
| -SCH₃ (Methylthio) | Low | Strong nucleophiles (e.g., CN⁻), Excess strong base (e.g., NaOMe) | rsc.orgrsc.org |
Chemical Transformations of the Carboxamide Moiety
The carboxamide group (-CONH₂) at the C5 position is a robust functional group, but it can participate in several important chemical transformations, including reduction and condensation-type rearrangements. google.com
The primary carboxamide can be reduced to the corresponding aminomethyl group (-CH₂NH₂), yielding (2-(methylthio)pyrimidin-5-yl)methanamine. This transformation requires strong reducing agents due to the low reactivity of amides. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a classic reagent for this purpose. masterorganicchemistry.com More modern, milder, and selective methods have also been developed, often employing various silane (B1218182) reagents in combination with catalysts. organic-chemistry.org
| Reducing Agent/System | Description | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective hydride reagent for reducing amides and other carbonyl compounds. | masterorganicchemistry.com |
| Borane (BH₃·THF or B₂H₆) | Another strong reducing agent capable of reducing amides to amines. | |
| Silanes (e.g., Et₃SiH, PMHS) + Catalyst | Milder, more selective methods often catalyzed by transition metals (e.g., Pt, Ni, Zn) or Lewis acids. | organic-chemistry.org |
| Tf₂O / NaBH₄ | A two-step, one-pot method involving activation of the amide with triflic anhydride (B1165640) followed by reduction. | organic-chemistry.org |
While the formation of the carboxamide itself from a carboxylic acid and ammonia (B1221849) is a condensation reaction, the carboxamide can undergo further transformations. google.comtcichemicals.com A key example is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. nrochemistry.commasterorganicchemistry.com
In this reaction, 2-(methylthio)pyrimidine-5-carboxamide would be treated with an oxidant like bromine in a basic solution (e.g., NaOH) or a hypervalent iodine reagent (e.g., PIDA). nrochemistry.comorganic-chemistry.orgnih.gov This generates a reactive nitrene intermediate which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields 2-(methylthio)pyrimidin-5-amine and carbon dioxide. masterorganicchemistry.com This reaction provides a synthetic route to introduce an amino group at the C5 position from the carboxamide.
| Reagent System | Conditions | Intermediate | Product from Carboxamide | Reference |
|---|---|---|---|---|
| Br₂ + NaOH(aq) | Aqueous, basic | Isocyanate | Amine | nrochemistry.commasterorganicchemistry.com |
| N-Bromoacetamide (NBA) + LiOH | One-pot, can be used in alcoholic solvents to yield carbamates. | Isocyanate | Amine or Carbamate (B1207046) | organic-chemistry.org |
| PhI + Oxone | In situ generation of a hypervalent iodine reagent; can be performed under mildly acidic or neutral conditions. | Isocyanate | Amine or Carbamate | organic-chemistry.orgnih.gov |
Reactivity of Substituted Pyrimidine (B1678525) Rings
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. rsc.orgrsc.org The reactivity of the ring in this compound is modulated by its substituents.
The 2-Methylthio Group: This group is generally considered electron-donating through resonance, which would slightly decrease the electrophilicity of the ring. However, its primary role in reactivity is often as a leaving group, as discussed in section 3.1.
The 5-Carboxamide Group: This is a strong electron-withdrawing group via both inductive and resonance effects. This effect significantly deactivates the ring towards electrophilic substitution (which is already difficult) but strongly activates it towards nucleophilic aromatic substitution (SₙAr). acs.orgnih.gov
The powerful electron-withdrawing effect of the 5-carboxamide group enhances the electrophilicity of the C2, C4, and C6 positions, making any leaving groups at these positions (such as a chloro group at C4 or C6) highly susceptible to displacement by nucleophiles. While the subject compound lacks a leaving group at C4 or C6, this electronic property is crucial for understanding the reactivity of its derivatives. rsc.orgnih.gov
Computational Chemistry and Spectroscopic Characterization of 2 Methylthio Pyrimidine 5 Carboxamide Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the molecular structure of 2-(Methylthio)pyrimidine-5-carboxamide by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary pieces of structural information.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". vscht.czvandanapublications.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 | Medium-Strong |
| Pyrimidine (B1678525) Ring | Aromatic C-H Stretch | 3000 - 3100 | Variable |
| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1695 | Strong |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1590 - 1650 | Medium |
| Pyrimidine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. Experimental data shows a singlet for the methylthio (-SCH₃) protons at approximately δ 2.56 ppm. The two protons on the pyrimidine ring appear as a singlet at δ 9.00 ppm. The amide (-CONH₂) protons are observed as two separate broad singlets at δ 7.70 ppm and δ 8.19 ppm, indicating their distinct chemical environments.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.00 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H |
| 8.19 | Broad Singlet (bs) | 1H | Amide (-NH) |
| 7.70 | Broad Singlet (bs) | 1H | Amide (-NH) |
| 2.56 | Singlet (s) | 3H | Methylthio (-SCH₃) |
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the methylthio carbon, the pyrimidine ring carbons, and the carbonyl carbon of the amide. Based on typical chemical shifts for similar structures, the methylthio carbon (-SCH₃) would appear in the upfield region (around 10-20 ppm). The carbons of the pyrimidine ring would resonate in the aromatic region (approximately 110-170 ppm). The carbonyl carbon of the carboxamide group (-CONH₂) would be found significantly downfield, typically in the range of 160-180 ppm.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound (C₆H₇N₃OS), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to piece together the molecule's connectivity.
MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for analyzing large biomolecules but is also applicable to smaller organic compounds. It typically produces singly charged molecular ions with minimal fragmentation, making it an excellent tool for determining the molecular weight of the parent compound.
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide theoretical insights into molecular structure and electronic properties that complement experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jchemrev.comjchemrev.com For pyrimidine derivatives, DFT calculations, often using the B3LYP functional, are employed to predict a variety of molecular properties. samipubco.comnih.govtandfonline.com These calculations can determine the most stable (lowest energy) three-dimensional geometry of the molecule by optimizing bond lengths and angles. researchgate.net The results of these geometric calculations can be compared with data from X-ray crystallography if available.
Furthermore, DFT can be used to calculate theoretical vibrational frequencies. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of specific absorption bands to particular vibrational modes within the molecule. nih.gov
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces
The Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) surfaces are crucial tools in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. researchgate.netnih.govresearchgate.netchemrxiv.orgchemrxiv.org These surfaces map the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions of a molecule.
In general, for molecules containing pyrimidine rings and functional groups like carboxamides and methylthio ethers, the MEP surface would be expected to show distinct regions of positive, negative, and neutral potential. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group are typically characterized by regions of negative electrostatic potential (red and yellow areas), indicating their propensity to act as hydrogen bond acceptors or to interact with electrophiles. Conversely, the hydrogen atoms of the amide group and any C-H bonds would exhibit positive electrostatic potential (blue areas), highlighting them as potential hydrogen bond donors.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have garnered significant attention due to their potential applications in advanced technologies such as optical switching and data storage. Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer characteristics, are promising candidates for NLO materials. nih.govresearchgate.netresearchgate.netnih.govjournaleras.com Pyrimidine derivatives have been investigated for their NLO properties, and computational methods like Density Functional Theory (DFT) are instrumental in predicting these properties. nih.govresearchgate.netnih.gov
The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). DFT calculations can provide valuable insights into these parameters. For a molecule like this compound, the presence of the electron-rich pyrimidine ring and the carboxamide group could contribute to its NLO properties. The methylthio group can also influence the electronic distribution within the molecule.
Studies on other pyrimidine derivatives have shown that their NLO behavior can be enhanced in a crystalline environment. nih.govresearchgate.net Computational investigations of related thiopyrimidine derivatives have demonstrated that they can exhibit considerable NLO character, with their properties being larger than those of standard reference molecules. researchgate.net Although specific NLO data for this compound is not available, the general findings for the pyrimidine class of compounds suggest that it may possess interesting NLO properties worthy of further investigation.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comresearchgate.net This method maps properties such as d_norm (a normalized contact distance), shape index, and curvedness onto the molecular surface, providing a detailed picture of the crystal packing.
For pyrimidine-5-carboxamide derivatives, Hirshfeld surface analysis typically reveals the prominence of hydrogen bonding and other non-covalent interactions. mdpi.com In a hypothetical crystal structure of this compound, the carboxamide group would be expected to form strong N-H···O or N-H···N hydrogen bonds, which would appear as distinct red regions on the d_norm surface.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | Variable | Represents van der Waals forces and is often a major contributor to the overall packing. |
| C···H/H···C | Variable | Indicates C-H···π interactions and other van der Waals contacts. |
| N···H/H···N | Significant | Primarily represents hydrogen bonding involving nitrogen atoms. |
| O···H/H···O | Significant | Represents hydrogen bonding involving oxygen atoms. |
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking are indispensable tools in drug discovery for predicting how a small molecule might bind to a biological target, such as an enzyme or receptor. tandfonline.comejmo.orgnih.govnih.govmdpi.comrjptonline.org
Prediction of Enzyme-Ligand Binding Modes
Docking simulations can predict the preferred orientation and conformation of a ligand within the active site of a protein. For pyrimidine-5-carboxamide derivatives, docking studies have been performed against various targets, revealing key interactions that contribute to binding. tandfonline.comnih.govnih.govnih.govnih.gov
For instance, in a study of 2-(methylthio)-4-methylpyrimidine carboxamides as potential fungicides, molecular docking suggested that the compounds can form hydrogen bonds and cation-π interactions with the target enzyme, succinate (B1194679) dehydrogenase. tandfonline.com Similarly, pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) and salt-inducible kinases (SIKs), with docking studies elucidating their binding modes. nih.govnih.gov
Commonly observed interactions for this class of compounds include:
Hydrogen bonds: The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site.
Hydrophobic interactions: The pyrimidine ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues.
π-π stacking: The aromatic pyrimidine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These predicted binding modes provide a structural basis for understanding the activity of these compounds and for designing more potent and selective inhibitors.
Quantitative Binding Energy Calculations
Beyond predicting the binding mode, computational methods can also provide a quantitative estimate of the binding affinity, often expressed as a binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govresearchgate.net
The binding free energy is calculated by considering various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. nih.gov While specific binding energy calculations for this compound were not found, studies on other pyrimidine dicarboxamide inhibitors have successfully used these methods to correlate calculated binding energies with experimental activities. nih.govresearchgate.net
The energetic analysis can reveal the key driving forces for binding. For example, for a series of pyrimidine dicarboxamide inhibitors of matrix metalloproteinase-13 (MMP-13), affinity was found to be driven primarily by favorable van der Waals interactions and the burial of total surface area. nih.gov
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw | van der Waals energy | Generally favorable (negative) |
| ΔE_elec | Electrostatic energy | Can be favorable or unfavorable |
| ΔG_polar | Polar solvation energy | Generally unfavorable (positive, desolvation penalty) |
| ΔG_nonpolar | Nonpolar solvation energy | Generally favorable (negative) |
Applications in Broader Chemical Research and Development
Role as a Versatile Synthetic Building Block in Organic Chemistry
2-(Methylthio)pyrimidine-5-carboxamide serves as a valuable and versatile building block in organic synthesis, primarily due to the unique reactivity of its substituted pyrimidine (B1678525) core. The key to its utility lies in the 2-methylthio (-SCH₃) group, which can function as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring, creating a library of derivatives.
Furthermore, the carboxamide group at the 5-position, along with the pyrimidine ring itself, can be subjected to various chemical transformations. General synthetic methods have been developed for 2-substituted pyrimidine-5-carboxylic esters, which are closely related precursors. organic-chemistry.org One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to yield the corresponding pyrimidine esters in moderate to excellent yields. organic-chemistry.org This approach highlights the accessibility of the pyrimidine-5-carboxylate core, which can then be converted to the desired carboxamide.
The versatility of the pyrimidine scaffold is further demonstrated by the synthesis of various 2,5-disubstituted pyrimidines, which are recognized as valuable synthetic intermediates. researchgate.net The strategic placement of the methylthio and carboxamide groups on the pyrimidine ring provides two distinct points for chemical modification, enabling the construction of complex heterocyclic systems. For instance, related aminopyrimidines are readily prepared from stable vinamidinium salt precursors, underscoring the modular nature of pyrimidine synthesis. researchgate.net The ability to functionalize the pyrimidine core at multiple positions makes compounds like this compound indispensable tools for chemists aiming to build complex molecular architectures. researchgate.netresearchgate.net
Utility as Precursors for Diverse Bioactive Molecules
The structural framework of this compound is a key component in the development of a wide range of bioactive molecules. The pyrimidine-5-carboxamide moiety is a recognized pharmacophore, and modifications based on this core structure have led to the discovery of compounds with significant therapeutic potential.
Researchers have designed and synthesized series of pyrimidine-5-carboxamide derivatives that act as potent inhibitors of specific biological targets. nih.gov For example, through a molecular hybridization strategy, novel derivatives have been developed as inhibitors of salt-inducible kinases (SIKs), which play a crucial role in inflammatory processes. nih.gov One of the most promising compounds from this research, compound 8h , demonstrated favorable activity and selectivity for SIK1/2, along with excellent metabolic stability. nih.gov Mechanistic studies revealed that this compound effectively modulated inflammatory responses by up-regulating anti-inflammatory cytokines and down-regulating pro-inflammatory ones. nih.gov
The general synthetic accessibility of 2-substituted pyrimidine-5-carboxylic esters and their derivatives facilitates the exploration of structure-activity relationships (SAR). organic-chemistry.org By systematically altering the substituent at the 2-position (often by displacing the methylthio group) and modifying the carboxamide, chemists can fine-tune the biological activity of the resulting molecules. This approach has been instrumental in optimizing compounds for improved efficacy and better drug-like properties. nih.gov
The following table summarizes the synthesis of a related bioactive compound, highlighting the utility of the pyrimidine core.
| Precursor | Reagents | Product | Bioactivity |
| 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid | (2-aminophenyl)ethan-1-one, substituted phenyl isocyanates | 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-substitutedphenyl carbamates | Fungicidal. tandfonline.com |
Investigational Applications in Agricultural Chemistry as Bioactive Agents
The utility of the 2-(methylthio)pyrimidine (B2922345) carboxamide scaffold extends into the field of agricultural chemistry, where it has been investigated for its potential as a bioactive agent to protect crops. The parent compound's derivative, 2-(Methylthio)pyrimidine-5-carboxylic acid, is noted for its applications in agricultural research and development. matrixscientific.com
Specific research has focused on the synthesis and evaluation of derivatives for their fungicidal properties. tandfonline.com A series of novel 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were designed and synthesized. tandfonline.com These compounds were then tested for their in vitro fungicidal activities against the plant pathogen Sclerotinia sclerotiorum. tandfonline.com
The results of these bioassays were promising, with several of the synthesized compounds displaying moderate to good antifungal activity. tandfonline.com Two compounds, in particular, showed significant inhibitory effects at a concentration of 100 mg/L.
| Compound | Inhibitory Rate against S. sclerotiorum (at 100 mg/L) |
| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate (3a) | 69.5% tandfonline.com |
| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) | 70.3% tandfonline.com |
To understand the mechanism of action, molecular docking studies were performed. These computational analyses suggested that the most active compound, 3g , interacts with the enzyme succinate (B1194679) dehydrogenase, forming two hydrogen bonds and a cation-π interaction, which likely accounts for its fungicidal action. tandfonline.com This research highlights the potential of the this compound scaffold as a foundation for developing new and effective agricultural fungicides.
Q & A
Basic: What are the most reliable synthetic routes for 2-(methylthio)pyrimidine-5-carboxamide derivatives in academic research?
Methodological Answer:
The synthesis of derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (60–80°C, 2–4 hours) with substituted amines or arylpiperazines yields derivatives with moderate-to-high purity (58–65% yield). Key intermediates like 4-chloro-5-fluoro-2-(methylthio)pyrimidine can be functionalized via SNAr reactions under reflux conditions . Solvent-free Biginelli reactions using chloroacetic acid as a catalyst (10 mol%, 7–10 hours) are also effective for dihydropyrimidine-5-carboxamide derivatives . For reproducibility, validate reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradients).
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (DMSO-d, 600 MHz) to confirm regiochemistry, substituent integration (e.g., pyrimidine protons at δ 8.80 ppm), and carboxamide NH signals (δ 8.82 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] at 657.2398) ensures molecular weight accuracy .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at 1622 cm, CONH at 3246 cm) .
- HPLC : Confirm purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Basic: What are the primary biological targets studied for this compound derivatives?
Methodological Answer:
These derivatives are primarily investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. For instance, compound 6g (IC = 0.90 µM) showed mixed-type inhibition (competitive/non-competitive) via kinetic studies and molecular docking into AChE’s catalytic site . Other targets include anticancer agents (e.g., fimepinostat derivatives targeting histone deacetylases) and antimicrobial scaffolds .
Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., morpholine vs. nitro groups in piperazine derivatives) on potency .
- Kinetic Studies : Determine inhibition mechanisms (e.g., mixed-type vs. competitive) via Lineweaver-Burk plots .
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding pose variations caused by minor structural changes (e.g., trifluoromethyl vs. nitro substituents) .
Advanced: What computational strategies predict the bioactivity of novel this compound analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to correlate with AChE inhibitory activity .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) of derivatives in AChE’s active site .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and hydrogen-bond donors .
Advanced: How can solvent-free synthesis be optimized for scaling up pyrimidine-5-carboxamide derivatives?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to reduce reaction time (<5 hours) .
- Temperature Gradients : Optimize thermal stability (e.g., 100–120°C) to avoid decomposition while maintaining yields >60% .
- Workup Protocols : Use recrystallization (ethanol/water) instead of column chromatography for large batches .
Advanced: What strategies mitigate decomposition during long-term storage of this compound intermediates?
Methodological Answer:
- Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the methylthio group .
- Stability Testing : Monitor via HPLC every 3 months; discard if purity drops below 95% .
- Lyophilization : For hygroscopic derivatives, lyophilize and store with desiccants .
Advanced: How to design derivatives with improved blood-brain barrier (BBB) permeability for CNS targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
